Valinomycin

Catalog No.
S546553
CAS No.
2001-95-8
M.F
C54H90N6O18
M. Wt
1111.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Valinomycin

CAS Number

2001-95-8

Product Name

Valinomycin

IUPAC Name

(3S,9R,12R,15S,18S,21R,24R,27S,30S,33R,36R)-6,18,30-trimethyl-3,9,12,15,21,24,27,33,36-nona(propan-2-yl)-1,7,13,19,25,31-hexaoxa-4,10,16,22,28,34-hexazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-dodecone

Molecular Formula

C54H90N6O18

Molecular Weight

1111.3 g/mol

InChI

InChI=1S/C54H90N6O18/c1-22(2)34-49(67)73-31(19)43(61)55-38(26(9)10)53(71)77-41(29(15)16)47(65)59-36(24(5)6)51(69)75-33(21)45(63)57-39(27(11)12)54(72)78-42(30(17)18)48(66)60-35(23(3)4)50(68)74-32(20)44(62)56-37(25(7)8)52(70)76-40(28(13)14)46(64)58-34/h22-42H,1-21H3,(H,55,61)(H,56,62)(H,57,63)(H,58,64)(H,59,65)(H,60,66)/t31-,32-,33?,34+,35+,36+,37-,38-,39-,40+,41+,42+/m0/s1

InChI Key

FCFNRCROJUBPLU-DNDCDFAISA-N

SMILES

CC1C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)O1)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C

Solubility

Insoluble in water
Soluble in petroleum ethe

Synonyms

Valinomycin;

Canonical SMILES

CC1C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)O1)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O[C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O[C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O1)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C

Description

The exact mass of the compound Valinomycin is 355.1321 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in watersoluble in petroleum ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122023. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic - Depsipeptides. It belongs to the ontological category of cyclodepsipeptide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ion Transport Studies

Valinomycin's fascinating structure allows it to selectively bind potassium (K+) ions. This characteristic makes it a potent ionophore, a molecule that facilitates the transport of ions across membranes. Researchers utilize valinomycin to investigate ion channel function and membrane permeability in cells. By incorporating valinomycin into artificial membranes or studying its interaction with isolated ion channels, scientists can gain insights into cellular ion homeostasis and the mechanisms that regulate it [].

Here are some examples of how valinomycin is used in ion transport studies:

  • Examining the role of K+ channels in neuronal signaling [].
  • Understanding the impact of ion imbalances on cellular function [].
  • Developing novel ionophores for therapeutic applications.

Cytotoxicity Assays

Valinomycin's ability to disrupt potassium ion balance can have detrimental effects on cells. This property makes it a valuable tool in cytotoxicity assays, experiments that measure a substance's toxicity on living cells. By exposing cells to valinomycin and monitoring their viability, researchers can assess the potential toxicity of new drugs or environmental contaminants.

One prominent application of valinomycin in cytotoxicity assays involves detecting cereulide, a toxin produced by certain strains of Bacillus cereus bacteria. Valinomycin specifically enhances the cytotoxic effects of cereulide, allowing for a more sensitive detection of this foodborne toxin [].

Valinomycin is a naturally occurring dodecadepsipeptide, meaning it's a cyclic molecule formed by linking twelve alternating amino acids and ester groups []. It is isolated from various strains of Streptomyces bacteria, with S. fulvissimus being a common source []. Valinomycin holds significant importance in scientific research due to its unique properties:

  • Highly selective potassium (K+) ionophore: It selectively transports K+ ions across cell membranes [].
  • Antibiotic activity: This selective ion transport disrupts the K+ balance in microbial cells, leading to cell death and exhibiting antibiotic properties.
  • Potential for other applications: Research suggests valinomycin might have applications in antiviral therapies and studies of potassium's role in biological processes [, ].

Molecular Structure Analysis

Valinomycin has a complex cyclic structure with key features contributing to its function []:

  • Dodecadepsipeptide: The twelve alternating amino acids (D-valine, D-α-hydroxyvaleric acid, L-valine, and L-lactic acid) form a macrocyclic ring structure.
  • Hydrogen-bonding network: The carbonyl groups within the peptide backbone create a network of hydrogen bonds, forming a cavity that selectively binds K+ ions [].
  • Hydrophobic exterior: The molecule has a hydrophobic exterior with isopropyl and methyl groups, facilitating its interaction with the nonpolar regions of cell membranes.

This unique structure allows valinomycin to create a specific binding pocket for K+, excluding other ions, and insert itself into cell membranes for ion transport.


Chemical Reactions Analysis

The specific synthesis of valinomycin in Streptomyces bacteria remains under investigation. However, research has focused on its isolation and purification methods [].


Physical And Chemical Properties Analysis

  • Molecular Formula: C54H90N6O18 []
  • Molar Mass: 1111.32 g/mol []
  • Solubility: Soluble in methanol, ethanol, ethyl acetate, and some organic solvents; insoluble in water []
  • Melting Point: Data not readily available.
  • Boiling Point: Decomposes at high temperatures.

Valinomycin acts as a highly selective K+ ionophore. The cyclic structure with its hydrogen bond network creates a cavity that specifically binds K+ ions []. The hydrophobic exterior allows valinomycin to insert itself into the cell membrane. Once inside, the K+ ion is encapsulated within the cavity, and the entire complex facilitates K+ transport across the membrane. This disrupts the natural K+ gradient across the membrane, leading to cell death in bacteria and potentially affecting other cellular processes.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Shiny crystalline solid. Used as an insecticide and nematocide. Not registered as a pesticide in the U.S. (EPA, 1998)

Color/Form

Shiny rectangular plates

XLogP3

9.1

Exact Mass

355.1321

Appearance

Solid powder

Melting Point

374 °F (EPA, 1998)
190 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N561YS75MN

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Bacterial Agents

Pictograms

Acute Toxic

Acute Toxic

Other CAS

2001-95-8

Wikipedia

Valinomycin

General Manufacturing Information

Valinomycin: ACTIVE

Interactions

Fructose-1,6-disphosphate counteracts the inhibition of contractile strength of rabbit cardiac muscle induced by potassium chloride in vitro and valinomycin induced depolarization. ...

Dates

Modify: 2023-08-15
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